Salbutamol-d9

Description

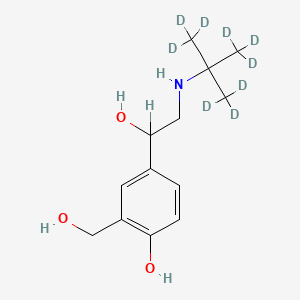

Structure

3D Structure

Propriétés

IUPAC Name |

4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAUXUAQIAJITI-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675541 | |

| Record name | Albuterol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-73-2 | |

| Record name | Albuterol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-73-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Salbutamol-d9 and its primary use in research?

Salbutamol-d9: A Technical Guide for Researchers

An In-depth Examination of Deuterated Salbutamol as an Internal Standard in Quantitative Bioanalysis

This compound is the deuterated analog of Salbutamol, a widely recognized short-acting β2-adrenergic receptor agonist used in the management of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD)[1][2]. The "-d9" designation signifies that nine hydrogen atoms on the tert-butyl group of the Salbutamol molecule have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes this compound an indispensable tool in research, particularly in the fields of pharmacokinetics, clinical chemistry, and anti-doping analysis[3][4].

Primary Use in Research: The Gold Standard Internal Standard

The principal application of this compound in a research context is its use as an internal standard (IS) for the precise quantification of Salbutamol in complex biological matrices such as plasma and urine[1][3][4]. It is employed in analytical techniques that couple chromatographic separation with mass spectrometric detection, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][6].

The utility of this compound as an IS is rooted in the principles of isotope dilution mass spectrometry. Because it is chemically identical to the analyte (Salbutamol), it exhibits the same behavior during every stage of the analytical process, including extraction, chromatography, and ionization. However, due to the presence of nine deuterium atoms, it has a higher molecular weight than native Salbutamol. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.

By adding a known quantity of this compound to a sample at the beginning of the workflow, researchers can accurately calculate the concentration of endogenous Salbutamol. The ratio of the analyte's signal to the internal standard's signal is used for quantification. This method effectively corrects for variations and losses that may occur during sample preparation and instrumental analysis, thereby enhancing the accuracy, precision, and robustness of the results[5][7].

Quantitative Data

The physical and chemical properties of Salbutamol and its deuterated analog are crucial for method development in analytical chemistry.

| Property | Salbutamol | This compound |

| Synonyms | Albuterol, (±)-Salbutamol | Albuterol-d9, (±)-Salbutamol-d9 |

| Molecular Formula | C₁₃H₂₁NO₃ | C₁₃H₁₂D₉NO₃ |

| Molecular Weight | 239.31 g/mol [8] | ~248.4 g/mol [3] |

| CAS Number | 18559-94-9[8] | 1173021-73-2[3] |

Logical Framework for Isotope Dilution Analysis

The diagram below illustrates the fundamental principle of using this compound as an internal standard in a quantitative bioanalytical workflow.

Experimental Protocols

The following sections detail a representative experimental protocol for the quantification of Salbutamol in biological fluids using this compound as an internal standard, based on established LC-MS/MS methodologies[5][6][9][10].

Methodology for Salbutamol Quantification in Porcine Urine

This protocol is adapted from a validated method for detecting Salbutamol enantiomers in porcine urine, a common matrix for metabolism and excretion studies[5][9].

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Hydrolysis: Urine samples are first treated with β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites back to the parent Salbutamol.

-

Initial SPE: The hydrolyzed sample is subjected to a primary solid-phase extraction using an Abs-Elut Nexus SPE cartridge[5][9].

-

Secondary SPE: A subsequent clean-up step is performed using a Bond Elut Phenylboronic Acid (PBA) SPE cartridge for enhanced specificity[5][9].

-

Elution & Reconstitution: The final extract is eluted, evaporated to dryness, and then reconstituted in the mobile phase for analysis. This compound internal standard is added prior to the extraction process.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

-

LC Column: Astec CHIROBIOTIC™ T HPLC column (3.0mm x 100mm; 5μm)[5][9].

-

Mobile Phase: An isocratic mobile phase consisting of 5mM ammonium formate in methanol[5][9].

-

Ionization: Positive ion electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Experimental Workflow Visualization

The following diagram provides a visual representation of the analytical workflow for Salbutamol quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Salbutamol in the Management of Asthma: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Chemical Structure and Properties of Salbutamol-d9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salbutamol-d9 is the deuterated analog of Salbutamol, a widely used short-acting β2-adrenergic receptor agonist for the management of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound. Its primary utility lies in its role as a stable isotope-labeled internal standard for the highly accurate quantification of Salbutamol in biological matrices and pharmaceutical formulations using mass spectrometry-based methods. This document details its physicochemical properties, provides insights into its synthesis, and outlines its application in analytical methodologies. Furthermore, it describes the mechanism of action of Salbutamol through the β2-adrenergic signaling pathway.

Chemical Structure and Properties

This compound is structurally identical to Salbutamol, with the exception of nine hydrogen atoms being replaced by their heavier isotope, deuterium. This isotopic labeling is strategically placed on the tert-butyl group, a region of the molecule less susceptible to metabolic alteration, thus ensuring its stability and co-elution with the unlabeled analyte during chromatographic separation.

Chemical Structure:

-

IUPAC Name: 4-(1-hydroxy-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)ethyl)-2-(hydroxymethyl)phenol[1]

-

Synonyms: (±)-Albuterol-d9, (±)-Salbutamol-d9, DL-Salbutamol-d9

The molecular structure of this compound is as follows:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. Data for unlabeled Salbutamol is included for comparison.

| Property | This compound | Salbutamol |

| Chemical Formula | C₁₃H₁₂D₉NO₃ | C₁₃H₂₁NO₃ |

| Molecular Weight | 248.37 g/mol [2] | 239.31 g/mol |

| Appearance | White to off-white solid[3] | White crystalline powder |

| Melting Point | Not explicitly reported, expected to be similar to Salbutamol | 157-160 °C |

| Boiling Point | Not available | Not available |

| pKa | Not explicitly reported, expected to be similar to Salbutamol | 9.07, 10.37 |

| Solubility | Slightly soluble in methanol and water[2] | Sparingly soluble in water, soluble in ethanol |

| Storage Conditions | -20°C[3] | Room temperature |

Spectroscopic Data

The isotopic labeling of this compound results in distinct spectroscopic signatures compared to its non-deuterated counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Chemical Shifts of Salbutamol (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.35 | d | Aromatic CH |

| 6.95 | d | Aromatic CH |

| 6.85 | dd | Aromatic CH |

| 4.85 | t | CH-OH |

| 4.65 | s | CH₂-OH |

| 3.15 | m | CH₂-N |

| 1.35 | s | C(CH₃)₃ |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for the application of this compound. The nine deuterium atoms result in a mass shift of +9 Da compared to unlabeled Salbutamol.

Mass Spectrometry Data:

| Parameter | This compound | Salbutamol |

| [M+H]⁺ | m/z 249.2 | m/z 240.2 |

| Isotopic Purity | >99% (d₉)[2] | N/A |

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) is crucial for its use as an internal standard. The deuterated tert-butyl group influences the fragmentation, leading to characteristic product ions that can be used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) in quantitative analyses.

Synthesis

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthetic routes for Salbutamol can be adapted to introduce the deuterium labels. A common industrial synthesis of Salbutamol starts from 4-hydroxyacetophenone[4]. The introduction of the deuterated tert-butyl group can be achieved by using deuterated tert-butylamine in the amination step. The synthesis of deuterated tert-butylamine can be accomplished through various methods, including the reaction of deuterated isobutylene with ammonia or the reduction of deuterated pivalonitrile.

A generalized synthetic workflow is depicted below:

Caption: A simplified workflow for the synthesis of this compound.

Pharmacological Action: β2-Adrenergic Receptor Signaling Pathway

Salbutamol, and by extension this compound, exerts its therapeutic effect as a selective agonist of the β2-adrenergic receptor, which is predominantly found on the smooth muscle cells of the airways. The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to bronchodilation.

Upon binding of Salbutamol to the β2-adrenergic receptor, the associated Gs protein is activated. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular levels of cAMP activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.

The signaling pathway is illustrated in the following diagram:

Caption: The β2-adrenergic receptor signaling pathway activated by Salbutamol.

Experimental Protocols: Quantification of Salbutamol using this compound as an Internal Standard

This compound is primarily used as an internal standard in quantitative analysis of Salbutamol by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol.

Sample Preparation (Human Plasma)

-

Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the specific assay requirements).

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid in water). The gradient or isocratic elution will depend on the specific method.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Salbutamol: Precursor ion (m/z 240.2) → Product ion (e.g., m/z 148.1)

-

This compound: Precursor ion (m/z 249.2) → Product ion (e.g., m/z 157.1)

-

The workflow for a typical quantitative analysis is as follows:

Caption: A general workflow for the quantification of Salbutamol using this compound.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals involved in the quantitative analysis of Salbutamol. Its stable isotopic labeling ensures its suitability as an internal standard, enabling robust and accurate bioanalytical method development and validation. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and analytical applications, serving as a valuable resource for its effective utilization in a laboratory setting. The detailed understanding of its properties and the signaling pathway of its parent compound facilitates its application in pharmacokinetic, toxicokinetic, and clinical studies.

References

The Analytical Advantage: A Technical Guide to Salbutamol-d9 in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated Salbutamol (Salbutamol-d9) as an internal standard in the quantitative analysis of non-deuterated Salbutamol. We delve into the core principles, experimental methodologies, and comparative data that underscore the superiority of using a stable isotope-labeled standard for achieving accurate, precise, and robust analytical results, particularly in complex biological matrices.

The Principle of Isotopic Dilution: Why Deuterated Standards are the Gold Standard

In quantitative mass spectrometry, the use of an internal standard is fundamental to correct for analytical variability. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the "gold standard" because they exhibit nearly identical physicochemical properties to the analyte of interest (the non-deuterated Salbutamol).[1] By introducing a known quantity of this compound into a sample at the initial stage of preparation, it experiences the same potential for loss during extraction, derivatization, and any fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source.[1]

Because the deuterated standard and the analyte co-elute and ionize with very similar efficiency, the ratio of their signals remains constant even if the absolute signal intensities vary. This normalization of the analyte's response to that of the internal standard significantly improves the accuracy and precision of the quantification.[2]

Comparative Analysis: Salbutamol vs. This compound

The primary distinction between Salbutamol and this compound lies in their mass, a difference readily detected by a mass spectrometer. This mass shift is crucial for differentiating the analyte from the internal standard without compromising their chemical and chromatographic similarities.

| Parameter | Salbutamol | This compound | Rationale for Comparison |

| Molecular Formula | C₁₃H₂₁NO₃ | C₁₃H₁₂D₉NO₃ | The replacement of 9 hydrogen atoms with deuterium atoms results in a significant and predictable mass increase. |

| Molecular Weight | ~239.3 g/mol | ~248.4 g/mol | This mass difference allows for distinct detection by the mass spectrometer. |

| Precursor Ion (m/z) | 240.2 | 249.1 | These are the mass-to-charge ratios of the protonated molecules, which are selected in the first stage of tandem mass spectrometry.[3] |

| Product Ions (m/z) | 166, 148.1 | 166.99, 148.59 | These are characteristic fragment ions produced by collision-induced dissociation, used for confirmation and quantification.[3][4] |

| Collision Energy (V) | ~20-25 | ~20 | This is the energy applied to induce fragmentation of the precursor ion. Similar energies are often used for the analyte and its deuterated analog.[3] |

| Retention Time (min) | ~1.29 - 4.7 | ~1.29 | Ideally, the analyte and internal standard should have identical retention times. The slight difference, known as an "isotope effect," is generally minimal and does not affect the quantification.[3][5] |

Experimental Protocol: Quantification of Salbutamol in Urine using LC-MS/MS with this compound Internal Standard

This section outlines a typical experimental workflow for the quantitative analysis of Salbutamol in a biological matrix like urine, employing this compound as the internal standard.

Sample Preparation

-

Aliquoting and Spiking: To a 1.0 mL aliquot of the urine sample, add a known concentration of this compound internal standard solution (e.g., 500 ng/mL).[6]

-

Hydrolysis (Optional but Recommended): To account for conjugated metabolites, enzymatic hydrolysis is often performed. Add β-glucuronidase/arylsulfatase and incubate the sample (e.g., at 37°C overnight).[3]

-

Extraction (Optional, depending on sensitivity requirements):

-

Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE procedure can be employed. Condition an appropriate SPE cartridge, load the sample, wash away interferences, and elute the analyte and internal standard with a suitable solvent.[7]

-

Direct Injection: For rapid screening or when analyzing higher concentrations, a "dilute-and-shoot" approach may be sufficient, where the sample is simply diluted with a suitable solvent before injection.[6]

-

-

Reconstitution: If an evaporation step is used after elution, reconstitute the dried extract in the mobile phase to a final volume.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for separation.[4][5]

-

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).[4]

-

Flow Rate: A flow rate in the range of 0.4 - 1.0 mL/min is often employed.[5]

-

Injection Volume: Typically 10 µL of the prepared sample is injected.[5][6]

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Positive electrospray ionization (ESI+) is a common mode for Salbutamol analysis.[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the specific precursor-to-product ion transitions for both Salbutamol and this compound.[5]

-

Data Acquisition: The peak areas for the specified transitions of both the analyte and the internal standard are recorded.

-

Data Analysis

-

Calibration Curve: A calibration curve is constructed by analyzing a series of standards with known concentrations of Salbutamol and a constant concentration of this compound. The peak area ratio of Salbutamol to this compound is plotted against the concentration of Salbutamol.

-

Quantification: The concentration of Salbutamol in the unknown samples is determined by calculating their peak area ratios and interpolating the concentration from the linear regression of the calibration curve.

Visualizing the Process and Mechanism

Analytical Workflow

The following diagram illustrates the key stages in the quantitative analysis of Salbutamol using a deuterated internal standard.

Caption: A typical experimental workflow for Salbutamol quantification.

Salbutamol's Signaling Pathway

Salbutamol exerts its therapeutic effect by acting as a selective agonist for the β2-adrenergic receptor, initiating a signaling cascade that leads to bronchodilation.

Caption: The β2-adrenergic receptor signaling pathway initiated by Salbutamol.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of Salbutamol in complex matrices. Its near-identical chemical and physical properties to the non-deuterated analyte ensure that it effectively compensates for variations throughout the analytical process. This technical guide provides the foundational knowledge, a practical experimental framework, and visual aids to assist researchers and scientists in developing and implementing robust analytical methods for Salbutamol, ultimately leading to higher quality data in research, clinical, and drug development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vetdergikafkas.org [vetdergikafkas.org]

- 4. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. dshs-koeln.de [dshs-koeln.de]

The Role of Salbutamol-d9 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Salbutamol-d9 as an internal standard in the quantitative analysis of salbutamol. By leveraging the principle of isotopic dilution, this compound provides a robust and accurate method for therapeutic drug monitoring, pharmacokinetic studies, and anti-doping control.

Core Principle: Isotopic Dilution Mass Spectrometry

This compound is a stable isotope-labeled (SIL) analog of salbutamol, where nine hydrogen atoms have been replaced with deuterium.[1] This subtle modification in mass does not significantly alter its chemical and physical properties. Consequently, this compound co-elutes with the unlabeled salbutamol during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.[2][3] However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.

The fundamental principle behind its use is isotopic dilution. A known quantity of this compound is added to a sample containing an unknown quantity of salbutamol.[2] The internal standard acts as a reference, compensating for any analyte loss during sample preparation and variations in instrument response.[4] The ratio of the mass spectrometric signal of the analyte to that of the internal standard is then used to calculate the precise concentration of salbutamol in the original sample.

Visualization of the Isotopic Dilution Principle

The following diagram illustrates the core concept of using this compound as an internal standard in quantitative analysis.

Caption: Principle of Isotopic Dilution with this compound.

Experimental Protocols

The quantification of salbutamol using this compound as an internal standard typically involves sample preparation followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following are representative protocols for different biological matrices.

1. Direct Injection for Urine Samples

This method is rapid and requires minimal sample preparation.

-

Sample Preparation :

-

Thaw frozen urine samples at room temperature.[5]

-

To a 200 µL aliquot of urine, add 10 µL of an internal standard solution containing this compound (e.g., 500 ng/mL in methanol).[5][6]

-

For the analysis of total salbutamol (free and glucuronidated), perform enzymatic hydrolysis by adding 25 µL of β-glucuronidase and incubating at 50°C for 1 hour.[6][7]

-

If hydrolysis is not required, proceed to the next step.

-

Vortex mix the sample for a few seconds.[6]

-

Inject an aliquot (e.g., 10 µL) directly into the LC-MS/MS system.[2]

-

2. Protein Precipitation for Plasma/Serum Samples

This protocol is suitable for removing proteins from plasma or serum samples that can interfere with the analysis.

-

Sample Preparation :

-

To a 200 µL aliquot of plasma or serum, add the internal standard solution (Salbutamol-d3 or -d9).[8]

-

Add a protein precipitating agent, such as methanol, and vortex.[8]

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

-

3. Solid-Phase Extraction (SPE) for Cleaner Samples

SPE provides a more thorough cleanup and can be used for various matrices, including urine and plasma.

-

Sample Preparation :

-

To a 2.5 mL aliquot of the sample, add the internal standard.[7]

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol and water.[7]

-

Load the sample onto the conditioned cartridge.[7]

-

Wash the cartridge with water to remove interfering substances.[7]

-

Elute the analyte and internal standard with a suitable solvent, such as a mixture of methanol and acetonitrile.[7]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

Visualization of the Experimental Workflow

The diagram below outlines a typical workflow for the quantification of salbutamol using this compound.

Caption: General experimental workflow for salbutamol analysis.

Data Presentation

The following tables summarize the quantitative data from various studies that have utilized deuterated salbutamol as an internal standard.

Table 1: LC-MS/MS Parameters for Salbutamol and Deuterated Internal Standards

| Parameter | Description |

| Chromatographic Column | Inertsil® ODS-3V C18 (150×4.6 mm, 5µm)[8], Phenomenex Kinetex XB-C18 (50 x 2.1 mm, 2.6 µm)[9] |

| Mobile Phase | Acetonitrile and 5mM ammonium acetate[8], Methanol with 0.1% formic acid and 0.05:2:98 formic acid/methanol/water[9] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |

| MRM Transitions (Salbutamol) | m/z 240 → 148[2][8], m/z 240 → 166[8] |

| MRM Transitions (Salbutamol-d3) | m/z 244 → 151[8] |

| MRM Transitions (Salbutamol-d6) | m/z 246 → 148[2] |

| MRM Transitions (this compound) | Data not explicitly found in the provided search results. |

Table 2: Validation Parameters for Salbutamol Quantification using Deuterated Internal Standards

| Parameter | Matrix | Value | Reference |

| Linearity Range | Plasma | 0.15 - 24 ng/mL | [8] |

| Urine | 0.4 - 1244.9 ng/mL | [6] | |

| Lower Limit of Quantification (LLOQ) | Plasma | 0.15 ng/mL | [8] |

| Urine | 0.17 ng/mL | [6] | |

| Serum | 8.3 pg/mL | [6] | |

| Inter-day Precision (%RSD) | Urine (200 ng/mL) | 14.1% | [2] |

| Urine (500 ng/mL) | 7.1% | [2] | |

| Urine (1000 ng/mL) | 4.8% | [2] | |

| Recovery | Urine | 83.82 - 102.33% | [10] |

| Pork | 93.8 - 107.3% | [11] | |

| Matrix Effect | Urine (Salbutamol) | 86.1 - 93.7% | [5] |

| Urine (Salbutamol-4'-O-sulfate) | 68.4 - 70.3% | [5] |

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of salbutamol in various biological matrices. Its chemical similarity to the analyte ensures it effectively tracks and corrects for variations throughout the analytical process. The use of isotopic dilution with LC-MS/MS offers high sensitivity and specificity, making it the gold standard for applications ranging from clinical research to regulatory testing. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for salbutamol.

References

- 1. caymanchem.com [caymanchem.com]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound acetate Albuterol-D9 acetate - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1781417-68-2) [witega.de]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. dshs-koeln.de [dshs-koeln.de]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. A high-accuracy measurement procedure for salbutamol, ractopamine, and clenbuterol in pork by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Salbutamol-d9: Commercial Availability and Analytical Applications for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of Salbutamol-d9, a deuterated internal standard crucial for the accurate quantification of the widely used bronchodilator, Salbutamol. This document outlines key commercial suppliers, product specifications, and detailed experimental protocols for its application in analytical methodologies such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This compound serves as an indispensable tool in pharmacokinetic studies, therapeutic drug monitoring, and doping control analysis, ensuring the precision and reliability of analytical data. Its stable isotope-labeled structure allows it to mimic the behavior of unlabeled Salbutamol during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.

Commercial Suppliers and Product Specifications

This compound is readily available from several reputable chemical suppliers that specialize in reference standards and research chemicals. These suppliers offer the compound in various quantities with high isotopic and chemical purity, typically accompanied by a Certificate of Analysis. Below is a summary of key suppliers and their product specifications.

| Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |

| Cayman Chemical | 25234 | 1173021-73-2 | C₁₃H₁₂D₉NO₃ | 248.4 | ≥99% deuterated forms (d₁-d₉)[1][2] |

| Simson Pharma Limited | Not specified | 1173021-73-2 | C₁₃H₁₂D₉NO₃ | 248.37 | High quality, CoA provided |

| Veeprho | DVE001122 | 1173021-73-2 | C₁₃H₁₂D₉NO₃ | 248.37 | In Stock, for analytical and pharmacokinetic research[3] |

| MedchemExpress | HY-B1037S2 | 1173021-73-2 | Not specified | Not specified | 98.00% |

| Axios Research | AR-S01051 | 1173021-73-2 | C₁₃H₁₂D₉NO₃ | 248.37 | Not specified |

| Clinivex | RCLSTLS172 | 1173021-73-2 | C₁₃H₁₂D₉NO₃ | 248.37 | For Research and Development purposes |

| Biomol (distributor) | Cay25234-500 | 1173021-73-2 | C₁₃H₁₂D₉NO₃ | 248.4 | >99% deuterated forms (d₁-d₉) |

Note: Availability, catalog numbers, and pricing are subject to change. Researchers should consult the suppliers' websites for the most current information.

Experimental Protocols: Application of this compound in Bioanalysis

This compound is predominantly used as an internal standard (IS) for the quantification of Salbutamol in biological matrices. The following sections detail common methodologies for LC-MS/MS and GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the sensitive and selective quantification of Salbutamol. The use of this compound (or other deuterated analogs like d3 or d6) is critical for achieving accurate and precise results.

1. Sample Preparation:

The choice of sample preparation method depends on the biological matrix and the required limit of quantification.

-

Direct Injection: For urine samples with expected high concentrations of Salbutamol, a simple "dilute-and-shoot" approach can be employed. Urine samples are fortified with a known concentration of this compound, and an aliquot is directly injected into the LC-MS/MS system.[1] This method is rapid but may be susceptible to matrix effects.

-

Protein Precipitation: For plasma or serum samples, protein precipitation is a common and straightforward technique. A precipitating agent, such as methanol, is added to the sample, which has been spiked with this compound. After vortexing and centrifugation to pellet the precipitated proteins, the supernatant is collected, evaporated, and reconstituted in the mobile phase for injection.

-

Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup of the sample, reducing matrix effects and improving sensitivity. For urine samples, hydrolysis with β-glucuronidase/arylsulfatase may be performed prior to extraction to measure both free and conjugated Salbutamol.[3] The sample, spiked with this compound, is loaded onto an appropriate SPE cartridge (e.g., Oasis HLB). After washing to remove interferences, the analytes are eluted with a suitable solvent, evaporated, and reconstituted for analysis.[3]

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used for the separation of Salbutamol.[4] For chiral separations of Salbutamol enantiomers, specialized columns like the Astec CHIROBIOTIC™ T HPLC column are employed.[3]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component with an organic modifier. For example, a gradient elution with 5 mM ammonium formate in water and methanol can be used.[3][5]

-

Flow Rate: Flow rates are typically in the range of 0.4 to 1.0 mL/min.[3]

3. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for Salbutamol analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Salbutamol and this compound are monitored.

-

Salbutamol transitions: m/z 240 → 148, m/z 240 → 166.

-

Salbutamol-d3 transition: m/z 244 → 151.

-

Salbutamol-d6 transition: m/z 246 → 148.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than LC-MS/MS for this application, GC-MS can also be used for the quantification of Salbutamol, particularly in doping control.

1. Sample Preparation:

Sample preparation for GC-MS is more extensive and typically involves:

-

Enzymatic Hydrolysis: To deconjugate Salbutamol metabolites.[6]

-

Extraction: Solid-phase or liquid-liquid extraction to isolate the analyte.[6]

-

Derivatization: Salbutamol is a polar compound and requires derivatization to improve its volatility and chromatographic properties for GC analysis. A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

2. GC-MS Conditions:

-

Column: A non-polar capillary column, such as a HP Ultra-1, is suitable for separating the derivatized Salbutamol.[6]

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode to detect specific ions of the derivatized Salbutamol and the internal standard.

Procurement Workflow for this compound

The following diagram illustrates a typical workflow for a research organization to procure a chemical reference standard like this compound.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. caymanchem.com [caymanchem.com]

- 3. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement Uncertainty and Validation for Quantitation of Salbutamol in Human Urine by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Salbutamol-d9: A Technical Guide to its Certificate of Analysis and Product Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and product specifications for Salbutamol-d9. It is designed to be an in-depth resource for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their work. This document details the key quality attributes, analytical methodologies, and biological context of this compound, ensuring its appropriate and effective use in scientific research.

Product Information and Specifications

This compound is a deuterated analog of Salbutamol, a well-known short-acting β2-adrenergic receptor agonist. The incorporation of nine deuterium atoms provides a stable isotopic label, making it an ideal internal standard for the quantitative analysis of Salbutamol in biological matrices by mass spectrometry.[1][2]

General Information

| Parameter | Specification |

| Chemical Name | α¹-[[[1,1-di(methyl-d₃)ethyl-2,2,2-d₃]amino]methyl]-4-hydroxy-1,3-benzenedimethanol |

| Synonyms | (±)-Albuterol-d9, (±)-Salbutamol-d9, DL-Salbutamol-d9 |

| CAS Number | 1173021-73-2 |

| Molecular Formula | C₁₃H₁₂D₉NO₃ |

| Molecular Weight | Approximately 248.37 g/mol |

Physicochemical Properties

| Parameter | Specification |

| Appearance | White to off-white or pale yellow solid |

| Solubility | Slightly soluble in methanol and water |

| Storage | Long-term storage at -20°C is recommended. |

Quality Specifications

| Parameter | Specification |

| Purity (by HPLC) | ≥98% |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₉) |

| Identity (by ¹H-NMR and MS) | Conforms to structure |

Analytical Data from Certificate of Analysis

The following tables summarize typical quantitative data found on a Certificate of Analysis for this compound.

Chromatographic Purity

| Method | Result |

| HPLC-UV (at 276 nm) | ≥99.0% |

Isotopic Purity by Mass Spectrometry

| Isotopic Species | Relative Abundance |

| d₉ | >98% |

| d₈ | <2% |

| d₇ | <0.5% |

| d₀-d₆ | Not Detected |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the quality of this compound are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is designed to determine the chemical purity of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 276 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject the sample and run the gradient program.

-

Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks.

-

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

This protocol verifies the chemical structure of this compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

-

Procedure:

-

Acquire a one-dimensional ¹H-NMR spectrum.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

Integrate the signals and assign them to the corresponding protons in the Salbutamol structure. The absence of signals in the tert-butyl and methyl-d₃ regions confirms deuteration.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This method confirms the isotopic distribution and purity of this compound.

-

Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC system.

-

Chromatographic Conditions: Use the same HPLC conditions as described in section 3.1.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Monitor appropriate precursor to product ion transitions (e.g., m/z 249.2 → 154.2).

-

Potential non-deuterated Salbutamol (d₀): m/z 240.2 → 148.1.

-

-

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in the mobile phase.

-

Procedure:

-

Infuse the sample into the mass spectrometer to optimize the MRM transitions.

-

Inject the sample onto the LC-MS/MS system.

-

Acquire data in MRM mode.

-

Analyze the data to determine the relative abundance of the d₉ species compared to other isotopic variants.

-

Signaling Pathways and Mechanism of Action

Salbutamol is a selective β2-adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of these receptors on the smooth muscle cells of the airways. This interaction initiates a signaling cascade that leads to bronchodilation.

Caption: Salbutamol's β2-Adrenergic Signaling Pathway.

In addition to its bronchodilatory effects, recent research suggests that Salbutamol may also possess anti-inflammatory properties. This is thought to occur through the modulation of the extracellular signal-regulated kinase (ERK) pathway.

Caption: Salbutamol's Anti-Inflammatory Pathway.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a new batch of this compound.

References

Technical Guide: Salbutamol-d9 Handling and Storage for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the proper handling, storage, and use of Salbutamol-d9. The following sections detail safety protocols, storage conditions, and experimental procedures to ensure the integrity and accurate application of this deuterated internal standard in a research environment.

Compound Information and Properties

This compound is the deuterated form of Salbutamol, a short-acting β2-adrenergic receptor agonist. It is primarily utilized as an internal standard for the quantification of Salbutamol in biological matrices by mass spectrometry.[1][2] The deuterium labeling provides a distinct mass-to-charge ratio, allowing for precise differentiation from the unlabeled analyte.[3]

| Property | Value | Reference |

| Synonyms | (±)-Albuterol-d9, DL-Salbutamol-d9 | [2] |

| Molecular Formula | C₁₃H₁₂D₉NO₃ | [2] |

| Molecular Weight | 248.4 g/mol | [2] |

| CAS Number | 1173021-73-2 | [2] |

| Formulation | Typically a solid | [2] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [2] |

Safety, Handling, and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture, proper laboratory safety protocols should always be followed.[4] Some suppliers indicate that it may be harmful if swallowed, cause serious eye irritation, and may cause an allergic skin reaction.[5]

General Handling Precautions:

-

Avoid inhalation of dust and formation of aerosols.[4]

-

Prevent contact with skin and eyes.[4]

-

Use in a well-ventilated area or with appropriate exhaust ventilation.[4]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the handling area.[1]

| Personal Protective Equipment (PPE) | Specification | Reference |

| Eye Protection | Safety goggles with side-shields. | [4] |

| Hand Protection | Impermeable protective gloves. | [4][5] |

| Skin and Body Protection | Laboratory coat or impervious clothing. | [4] |

| Respiratory Protection | A suitable respirator should be used if dust is generated. | [4] |

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[4]

-

Skin Contact: Rinse skin with plenty of water. Remove contaminated clothing.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[4]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[4]

Storage and Stability

Proper storage is critical to maintain the chemical and isotopic integrity of this compound.

| Condition | Recommendation | Reference |

| Temperature (Solid) | -20°C for long-term storage. | [2][4] |

| Temperature (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |

| Shipping | Typically shipped at room temperature in the continental US. | [2] |

| Stability (Solid) | Stable for at least 4 years when stored at -20°C. | [2] |

| Container | Keep container tightly sealed in a cool, well-ventilated area. | [4] |

| Environmental Factors | Protect from direct sunlight and sources of ignition. | [4] |

| Incompatible Materials | Strong acids/alkalis and strong oxidizing/reducing agents. | [4] |

Experimental Protocols

This compound is primarily used as an internal standard in stable isotope dilution mass spectrometry for the accurate quantification of Salbutamol.

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions of this compound for use as an internal standard.

Methodology:

-

Reconstitution of Solid Standard:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Reconstitute the solid in an appropriate aprotic solvent such as methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). This compound is slightly soluble in methanol.[2]

-

If particulates are visible after vortexing, sonication for 10-15 minutes can aid dissolution.

-

-

Preparation of Stock Solution:

-

This initial reconstituted solution serves as the primary stock solution.

-

-

Preparation of Working Solutions:

-

Prepare serial dilutions of the stock solution with the same solvent or a solvent compatible with the analytical method (e.g., mobile phase) to create working solutions at the desired concentrations for spiking into calibration standards and unknown samples.

-

-

Storage of Solutions:

References

The Pivotal Role of Salbutamol-d9 in Pharmacokinetic and Pharmacodynamic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Salbutamol-d9, a deuterated form of the beta-2 adrenergic agonist Salbutamol, in the realm of pharmacokinetic (PK) and pharmacodynamic (PD) studies. This document will elucidate the fundamental principles behind its use, detail experimental applications, and present relevant data to underscore its importance in generating robust and reliable preclinical and clinical data.

Introduction: The Need for Precision in Pharmacokinetics and Pharmacodynamics

Salbutamol is a widely prescribed bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD). Understanding its absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics, is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Furthermore, correlating the drug's concentration in the body with its physiological effects, or pharmacodynamics, is fundamental to drug development.

Achieving accurate and precise quantification of salbutamol in biological matrices is challenging due to potential variability in sample preparation, instrument response, and matrix effects. This is where isotopically labeled internal standards, such as this compound, play a critical and indispensable role.

The Core Function of this compound: An Ideal Internal Standard

The primary and most critical role of this compound in pharmacokinetic studies is as an internal standard for quantitative bioanalysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls at a known and constant concentration.[2]

This compound is an ideal internal standard for salbutamol analysis for several key reasons:

-

Co-elution with the Analyte: Due to its near-identical chemical structure, this compound exhibits the same chromatographic behavior as salbutamol, meaning they elute at the same time from the LC column. This ensures that both compounds experience the same ionization conditions in the mass spectrometer.

-

Similar Extraction Recovery: During sample preparation, any loss of the analyte (salbutamol) is mirrored by a proportional loss of the internal standard (this compound). This allows for accurate correction of any variability in the extraction process.

-

No Interference with Analyte Detection: this compound is distinguished from salbutamol by its higher mass due to the nine deuterium atoms. This mass difference is easily resolved by a mass spectrometer, allowing for independent quantification of both the analyte and the internal standard without mutual interference.

-

Minimal Kinetic Isotope Effect: The substitution of hydrogen with deuterium atoms in this compound does not significantly alter its intrinsic pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a "kinetic isotope effect" where the deuterated compound is metabolized more slowly.[3][4][5] However, for its role as an internal standard in bioanalytical methods, this effect is generally negligible and does not impact the accuracy of the measurement of the parent drug, salbutamol.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis, providing the highest level of accuracy and precision.

This compound in Pharmacokinetic Studies: Enabling Accurate Data

The application of this compound is fundamental to accurately defining the pharmacokinetic profile of salbutamol. By ensuring reliable quantification, researchers can confidently determine key PK parameters.

Representative Pharmacokinetic Parameters of Salbutamol

The following table summarizes typical pharmacokinetic parameters of salbutamol in humans following different routes of administration. The accuracy of these values relies on robust bioanalytical methods, which commonly employ a deuterated internal standard like this compound.

| Parameter | Intravenous Administration | Oral Administration | Inhaled Administration |

| Cmax (Maximum Concentration) | Variable (dose-dependent) | 35-40 ng/mL (for 8 mg dose)[6] | Lower systemic Cmax than oral |

| Tmax (Time to Maximum Concentration) | Immediate | 3-4 hours[6] | Rapid (within minutes) |

| Bioavailability | 100% | ~50%[7] | 10-20% (systemic) |

| Half-life (t½) | ~3.9 hours[7] | 5-6 hours | ~4-6 hours |

| Volume of Distribution (Vd) | ~156 L[7] | High | High |

| Clearance (CL) | ~480 mL/min[7] | Higher than after IV | Route-dependent |

Note: These values are representative and can vary based on the patient population, formulation, and study design.

Experimental Protocol: Quantification of Salbutamol in Human Plasma using LC-MS/MS with this compound

This section outlines a typical experimental protocol for the determination of salbutamol in human plasma, highlighting the integral use of this compound.

3.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Aliquoting: Transfer 500 µL of human plasma sample, calibrator, or quality control into a clean polypropylene tube.

-

Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., at a concentration of 100 ng/mL in methanol) to each tube, except for blank samples. Vortex mix for 10 seconds.

-

Protein Precipitation: Add 1 mL of acetonitrile to each tube to precipitate plasma proteins. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Solid-Phase Extraction:

-

Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

3.2.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Salbutamol: m/z 240.2 → 148.1

-

This compound: m/z 249.2 → 157.1

-

-

Data Analysis: The peak area ratio of salbutamol to this compound is used to construct a calibration curve and quantify the salbutamol concentration in the unknown samples.

-

Method Validation Parameters

Bioanalytical methods utilizing this compound as an internal standard are rigorously validated to ensure their accuracy and reliability. The following table presents typical validation parameters for such a method.

| Parameter | Typical Value/Range |

| Linearity Range | 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

The Role of this compound in Pharmacodynamic Studies: Bridging Concentration and Effect

While this compound is not directly used to measure a pharmacodynamic effect, its role in providing accurate pharmacokinetic data is crucial for establishing a clear relationship between drug concentration and the observed physiological response (PK/PD modeling).

Salbutamol exerts its therapeutic effect by acting as an agonist at beta-2 adrenergic receptors, primarily in the smooth muscle of the airways. This interaction initiates a signaling cascade that leads to bronchodilation.

Salbutamol's Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

The binding of salbutamol to the beta-2 adrenergic receptor triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.

Figure 1: Simplified signaling pathway of Salbutamol via the beta-2 adrenergic receptor.

By providing accurate concentration-time data for salbutamol, the use of this compound allows researchers to build robust PK/PD models that can predict the onset, intensity, and duration of the bronchodilatory effect at different dose levels.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study and the logical relationship that makes this compound an effective internal standard.

Figure 2: Experimental workflow for a pharmacokinetic study of Salbutamol.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound acetate Albuterol-D9 acetate - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1781417-68-2) [witega.de]

- 3. researchgate.net [researchgate.net]

- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of intravenous and oral salbutamol and its sulphate conjugate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Salbutamol in Human Plasma and Urine using LC-MS/MS with Salbutamol-d9 Internal Standard

References

- 1. fda.gov [fda.gov]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of salbutamol in human urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Salbutamol in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantification of Salbutamol in biological matrices, such as urine and blood, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs Salbutamol-d9 as a deuterated internal standard to ensure high accuracy and precision. Due to the polar nature of Salbutamol, a chemical derivatization step to form a trimethylsilyl (TMS) derivative is required to improve its volatility and chromatographic behavior. The method is suitable for applications in clinical pharmacokinetics, therapeutic drug monitoring, and anti-doping control.

Principle

The quantitative analysis of Salbutamol by GC-MS presents a challenge due to its low volatility, which is a result of polar hydroxyl and secondary amine groups in its structure. To overcome this, a derivatization step is employed to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

The use of a stable isotope-labeled internal standard, this compound, is critical for accurate quantification.[1][2] this compound is chemically identical to the analyte and behaves similarly during sample preparation (extraction, derivatization) and analysis, but is distinguishable by its mass in the mass spectrometer. This corrects for any potential loss of analyte during sample processing and compensates for variations in instrument response, thereby improving the accuracy and precision of the results. Quantification is achieved by measuring the peak area ratio of the derivatized Salbutamol to the derivatized this compound and plotting this ratio against the concentration of calibration standards.

Apparatus and Reagents

-

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode), SPE vacuum manifold, nitrogen evaporator, heating block.

-

Vials: Autosampler vials with inserts.

-

Standards: Salbutamol reference standard, this compound internal standard.[3]

-

Solvents: Methanol, Ethyl Acetate, Acetonitrile (HPLC or GC grade).

-

Reagents:

Experimental Protocols

3.1. Preparation of Standards

-

Stock Solutions: Prepare individual stock solutions of Salbutamol and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Salbutamol working solution into the blank matrix (e.g., drug-free urine). A typical concentration range is 5 ng/mL to 1000 ng/mL.[8]

3.2. Sample Preparation Protocol

-

Sample Aliquot: Take a 1 mL aliquot of the biological sample (e.g., urine).

-

Internal Standard Spiking: Add a fixed amount of this compound working solution to all samples, including calibration standards and quality controls.

-

Enzymatic Hydrolysis (for urine samples): To account for conjugated metabolites, add 50 µL of β-glucuronidase solution and phosphate buffer (pH 7) to each sample.[4] Incubate in a water bath at 55-60°C for 1 hour.[4]

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition an SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Loading: Load the pre-treated sample onto the cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

-

Elution: Elute the analytes with 2 mL of a suitable solvent, such as ethyl acetate or methanol.

-

-

Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.

-

Derivatization:

-

Reconstitute the dry residue in 50 µL of ethyl acetate.

-

Add 50 µL of the derivatizing agent (e.g., MSTFA).

-

Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[9]

-

Cool the vial to room temperature before analysis.

-

dot

Caption: Experimental workflow for Salbutamol quantification.

3.3. GC-MS Instrumental Conditions

The following table provides typical instrument parameters. These should be optimized for the specific instrument in use.

| Parameter | Setting |

| Gas Chromatograph | |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, or equivalent) |

| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |

| Injection Port Temp. | 270-280°C |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Oven Program | Initial 120°C for 1 min, ramp at 25°C/min to 300°C, hold for 2-5 min.[10] |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV[10] |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Transfer Line Temp. | 290°C[10] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | |

| Salbutamol-(TMS)₃ | m/z 369 (Quantifier) , m/z 297 (Qualifier) |

| This compound-(TMS)₃ | m/z 378 (Quantifier) , m/z 306 (Qualifier) |

dot

Caption: Analyte derivatization and detection logic.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the quantifier ions of Salbutamol (m/z 369) and this compound (m/z 378).

-

Calibration Curve: Calculate the peak area ratio (Salbutamol / this compound) for each calibration standard. Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of Salbutamol. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification of Unknowns: Calculate the peak area ratio for the unknown samples and determine their concentrations using the regression equation from the calibration curve.

Method Performance Characteristics

The following table summarizes typical performance data for the GC-MS analysis of Salbutamol, compiled from published methods.

| Parameter | Typical Value | Reference(s) |

| Linearity Range | 5 - 2000 ng/mL | [5][8] |

| Correlation Coefficient (r²) | > 0.99 | [5] |

| Limit of Detection (LOD) | 2 - 10 ng/mL | [5][10] |

| Limit of Quantification (LOQ) | 5 - 100 ng/mL | [5][7][8] |

| Intra-day Precision (% RSD) | < 5% | [5][7] |

| Inter-day Precision (% RSD) | < 5% | [5][7] |

| Accuracy / Recovery | 95 - 107% | [5][7] |

Conclusion

The described GC-MS method provides a reliable, sensitive, and specific protocol for the quantification of Salbutamol in biological samples. The essential steps of sample clean-up via SPE, chemical derivatization with MSTFA, and the use of a deuterated internal standard (this compound) ensure the method's accuracy and robustness. This protocol is well-suited for high-throughput analysis in clinical and research settings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound acetate Albuterol-D9 acetate - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1781417-68-2) [witega.de]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. Measurement Uncertainty and Validation for Quantitation of Salbutamol in Human Urine by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatization procedures for the detection of beta(2)-agonists by gas chromatographic/mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Quantitation of salbutamol using micro-volume blood sampling - applications to exacerbations of pediatric asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Salbutamol Analysis in Human Plasma

These application notes provide detailed methodologies for the preparation of human plasma samples for the quantitative analysis of Salbutamol. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of Salbutamol in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest. The most common techniques for Salbutamol extraction from human plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This document outlines the protocols for each of these methods.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup. It involves the addition of an organic solvent or an acid to the plasma sample to denature and precipitate proteins.

Quantitative Data Summary

| Parameter | Result | Reference |

| Precipitating Solvent | Acetonitrile | [1][2] |

| Linearity Range | 11.7-2340 pg/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 11.7 pg/mL | [1] |

| Intra-day Precision (RSD) | < 14.1% | [1] |

| Inter-day Precision (RSD) | < 14.1% | [1] |

| Accuracy (RE) | -3.8% to -0.8% | [1] |

| Alternative Precipitating Solvent | Methanol | [3] |

| Linearity Range (Methanol) | 0.15-24 ng/mL | [3] |

| LLOQ (Methanol) | 0.15 ng/mL | [3] |

Experimental Protocol

Materials:

-

Human plasma sample

-

Internal Standard (IS) solution (e.g., Salbutamol-d3)[2]

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

Procedure:

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 50 µL of the internal standard solution.

-

Add 100 µL of chilled acetonitrile as the protein precipitating agent.[4]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[4]

-

Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter.[4]

-

The filtered supernatant is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

Workflow Diagram

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.

Quantitative Data Summary

| Parameter | Result | Reference |

| Extraction Solvent | Ethyl acetate | [5][6] |

| Linearity Range | 0.02-10 ng/mL | [5][6] |

| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | [5][6] |

Experimental Protocol

Materials:

-

Human plasma sample

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Pipette a known volume of human plasma into a clean centrifuge tube.

-

Add the internal standard.

-

Vortex the mixture vigorously for several minutes to ensure efficient extraction.

-

Centrifuge the sample to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (containing Salbutamol) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable volume of the mobile phase.

-

The reconstituted sample is ready for analysis.

Workflow Diagram

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest from the liquid sample matrix. Interfering substances are washed away, and the purified analyte is then eluted for analysis.

Quantitative Data Summary

| Parameter | Result | Reference |

| SPE Sorbent | Phenylboronic acid on end-capped C18 | [7][8] |

| Recovery | > 90% | [7][8] |

| Linearity Range | 0-1000 ng/mL | [7][8] |

| Between-day Precision (RSD) | < 10% for 100 & 1000 ng/mL; < 15% for 10 ng/mL | [7][8] |

| Within-day Precision (RSD) | < 10% for 100 & 1000 ng/mL; < 15% for 10 ng/mL | [7][8] |

| Alternative SPE Sorbent | Hyper-cross-linked styrene–divinylbenzene (ENV+) | [9] |

| Recovery (ENV+) | 60-65% | [9] |

| Detection Limit (ENV+) | 2 ng/mL | [9] |

Experimental Protocol

Materials:

-

Human plasma sample

-

SPE cartridges (e.g., C18 end-capped with phenylboronic acid)[7][8]

-

Conditioning solution (e.g., 50 mM sodium carbonate buffer, pH 9.60)[7][8]

-

Washing solution (e.g., 50 mM sodium carbonate buffer, pH 9.60)[7][8]

-

Elution solution (e.g., 50% 1 M trifluoroacetic acid in methanol)[7][8]

-

SPE vacuum manifold

-

Evaporation system

-

Reconstitution solution

Procedure:

-

Conditioning: Condition the SPE cartridge by passing 50 mM sodium carbonate buffer (pH 9.60) through it.[7][8]

-

Sample Loading: Mix the plasma sample with the internal standard and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 50 mM sodium carbonate buffer (pH 9.60) to remove endogenous interferences.[7][8]

-

Elution: Elute the retained Salbutamol and internal standard using 50% 1 M trifluoroacetic acid in methanol.[7][8]

-

Evaporation: Evaporate the eluate to dryness.

-

Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Workflow Diagram

Conclusion

The choice of sample preparation technique depends on the specific requirements of the assay, such as the desired level of cleanliness, sensitivity, and throughput. Protein precipitation is a fast but less clean method. Liquid-liquid extraction offers a better clean-up but can be more labor-intensive. Solid-phase extraction provides the cleanest samples and high recovery but is often the most time-consuming and expensive method. The protocols and data presented here provide a comprehensive guide for selecting and implementing the most appropriate sample preparation strategy for Salbutamol analysis in human plasma.

References

- 1. Determination of salbutamol in human plasma after aerosol inhalat...: Ingenta Connect [ingentaconnect.com]

- 2. latamjpharm.org [latamjpharm.org]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]